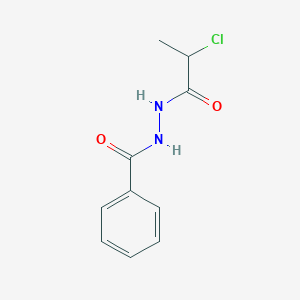

N'-(2-chloropropanoyl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(2-chloropropanoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. While the specific compound N'-(2-chloropropanoyl)benzohydrazide is not directly discussed in the provided papers, similar compounds with benzohydrazide moieties have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of an appropriate aldehyde or ketone with a hydrazide. For instance, the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide was achieved by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides . This suggests that a similar approach could be used for synthesizing N'-(2-chloropropanoyl)benzohydrazide, by reacting 2-chloropropanoyl chloride with benzohydrazide.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized by X-ray diffraction techniques. For example, the crystal structure of 2-amino-N'-(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined to be nearly planar with intermolecular N–H⋯O hydrogen bonding . Similarly, other benzohydrazide derivatives exhibit trans configurations with respect to the C=N double bonds and are stabilized by hydrogen bonds and weak π⋯π interactions . These findings provide insights into the potential molecular structure of N'-(2-chloropropanoyl)benzohydrazide, which may also exhibit similar structural features.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including tautomerism, as indicated by the amide-iminol tautomerism observed in the spectral data of some compounds . Additionally, the active hydrogen component of the -CONHN=CH- azomethine group in these compounds allows for further coupling reactions to synthesize various products . These reactions are significant for the chemical versatility and potential applications of N'-(2-chloropropanoyl)benzohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives can be deduced from their structural analysis. The crystalline nature, unit cell dimensions, and space groups provide information about the solid-state properties . The presence of hydrogen bonding and π interactions suggests that these compounds may have high melting points and may be soluble in polar solvents. The spectral data, including IR and NMR spectroscopy, are crucial for identifying functional groups and confirming the purity and identity of these compounds .

Relevant Case Studies

While the provided papers do not mention case studies involving N'-(2-chloropropanoyl)benzohydrazide, they do report on the antimicrobial activities of similar benzohydrazide derivatives . These studies suggest that benzohydrazide compounds can be potential candidates for developing new antimicrobial agents. The analgesic effects of certain hydrazide-hydrazones compounds have also been compared to those of morphine and aspirin, indicating their significance in medicinal chemistry .

科学的研究の応用

Synthesis and Biological Evaluation

Compounds related to N'-(2-chloropropanoyl)benzohydrazide have been synthesized and evaluated for their biological activities. A study by Kumar et al. (2017) focused on the synthesis of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, investigating their antimicrobial and anticancer potentials. The study highlighted that certain compounds exhibited significant antimicrobial and anticancer activities, underscoring the potential of benzohydrazide derivatives in therapeutic applications (Pradeep Kumar et al., 2017).

Catalytic and DNA Binding Activities

El‐Gammal et al. (2021) synthesized new Schiff base ligands from benzohydrazide derivatives and investigated their complexes with Co(II), Ni(II), and Cu(II) for catalytic, DNA binding, and antibacterial activities. The study demonstrated the multifunctional applications of these compounds in biochemical research (O. El‐Gammal et al., 2021).

Antimicrobial Activities

Shaikh (2013) explored the antimicrobial activities of N'-(2-chloro-6-methoxyquinolin-3-yl)methylidene-substituted benzohydrazide, showing promising results against various bacteria. This research contributes to the development of new antimicrobial agents to combat resistant strains (S. Shaikh, 2013).

Anticancer Evaluation

Mansour et al. (2021) reported on the synthesis and anticancer evaluation of pyridine-3-carbonitrile derivatives, including hydrazide compounds. Their findings suggest that these compounds have potential efficacy against breast cancer cell lines, highlighting the role of hydrazide derivatives in cancer research (E. Mansour et al., 2021).

Corrosion Inhibition

A study by Singh et al. (2021) presented the synthesis of hydroxy phenyl hydrazides, including benzohydrazide derivatives, as environmentally benign corrosion inhibitors. Their research indicates the effectiveness of these compounds in protecting metal surfaces, which has implications for industrial applications (A. Singh et al., 2021).

特性

IUPAC Name |

N'-(2-chloropropanoyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSIGFCYFVJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=O)C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloropropanoyl)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)

![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)